molecular formula C7H11N3OS B1586557 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide CAS No. 496057-26-2

2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide

Cat. No. B1586557
M. Wt: 185.25 g/mol
InChI Key: MUHICXMVPQFLHG-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide is a derivative of the thiazole family of molecules . Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water . In another study, a mixture of 4-methyl-2-phenylthiazole-5-carbohydrazide and the appropriate hydrazonoyl chlorides in ethanol was refluxed to yield the corresponding products .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide is characterized by a thiazole ring, which is planar due to its aromaticity . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole derivatives, including 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide, can undergo various chemical reactions due to the reactive positions on the thiazole ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

properties

IUPAC Name

2-ethyl-4-methyl-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-3-5-9-4(2)6(12-5)7(11)10-8/h3,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHICXMVPQFLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374540
Record name 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide

CAS RN

496057-26-2
Record name 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-26-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide
Reactant of Route 5
2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide

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